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Compound Name: Furaquinocin B

Cat. No.: B15596300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the identification and characterization of the

furaquinocin B biosynthetic gene cluster. Furaquinocins are a class of meroterpenoids, hybrid

natural products derived from both polyketide and isoprenoid precursors, that exhibit potent

antitumor activities.[1][2] Understanding their biosynthetic machinery is crucial for pathway

engineering and the development of novel therapeutic agents. This document summarizes the

key findings, experimental methodologies, and biosynthetic pathways involved in the

production of these complex molecules by Streptomyces species.

Core Findings: The Furaquinocin B Biosynthetic
Gene Cluster
The biosynthetic gene cluster for furaquinocin B has been identified in Streptomyces sp. KO-

3988.[2][3] A key strategy in its identification was the recognition that in actinomycetes, genes

for isoprenoid biosynthesis are often located near a mevalonate (MV) pathway gene cluster.[2]

[3] The producing organism, Streptomyces sp. KO-3988, is unique in that it possesses two

distinct MV pathway gene clusters.[2][3] The furaquinocin biosynthetic genes, designated as

"fur" genes, were located in a 25-kb DNA region surrounding one of these MV clusters (MV2).

[2][3] A homologous gene cluster, showing 60% similarity, has also been identified in

Streptomyces sp. Je 1-369, a producer of novel furaquinocins K and L.[4]
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The table below summarizes the identified genes within the furaquinocin B biosynthetic

cluster and their proposed roles based on sequence analysis and experimental evidence.

Gene Proposed Function

fur1-fur6
Involved in the biosynthesis of the polyketide

moiety and its subsequent modifications.

fur7
Prenyltransferase responsible for attaching a

geranyl group to the polyketide scaffold.[1]

fur8-fur10

Believed to be involved in the later steps of

furaquinocin biosynthesis, including cyclization

and tailoring reactions.

MV2 Cluster

Genes responsible for the mevalonate pathway,

providing the isoprenoid precursor for the prenyl

group.[2][3]

Experimental Protocols: A Methodological Overview
The identification and characterization of the furaquinocin B biosynthetic gene cluster involved

a series of key experiments. The following sections detail the generalized protocols for these

methodologies.

Genomic Library Construction and Screening
A genomic library of Streptomyces sp. KO-3988 was constructed to clone the furaquinocin B
biosynthetic gene cluster.

DNA Isolation: High-molecular-weight genomic DNA was isolated from Streptomyces sp. KO-

3988.

Partial Digestion: The genomic DNA was partially digested with a suitable restriction enzyme

(e.g., BamHI) to generate large DNA fragments.[3]

Vector Ligation: The digested DNA fragments were ligated into a suitable vector, such as a

cosmid or fosmid, to create a genomic library.
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Screening: The library was screened using probes designed from conserved regions of

mevalonate pathway genes to identify clones containing the MV2 cluster and its flanking

regions.

Heterologous Expression
To confirm the function of the cloned gene cluster, it was expressed in a heterologous host,

Streptomyces lividans TK23, which does not naturally produce furaquinocins.[2][3]

Subcloning: The identified 25-kb DNA region containing the fur genes and the MV2 cluster

was subcloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pWHM3).[3]

Transformation: The resulting plasmid was introduced into S. lividans TK23 via protoplast

transformation.

Cultivation and Extraction: The transformed S. lividans strains were cultivated under

conditions suitable for secondary metabolite production. The culture broth was then

extracted with an organic solvent (e.g., ethyl acetate).

Product Analysis: The extracts were analyzed by High-Performance Liquid Chromatography

(HPLC) to detect the production of furaquinocins.[3] The identity of the produced compounds

was confirmed by NMR and mass spectrometry.[3]

Gene Inactivation and Complementation
To determine the function of individual genes within the cluster, targeted gene knockout

experiments are typically performed.

Gene Disruption: A specific gene (e.g., fur7) is inactivated by replacing it with an antibiotic

resistance cassette via homologous recombination.

Phenotypic Analysis: The resulting mutant is cultivated, and its metabolic profile is compared

to the wild-type strain to observe the loss of furaquinocin production or the accumulation of

biosynthetic intermediates.

Complementation: The function of the inactivated gene is confirmed by reintroducing a

functional copy of the gene on a plasmid into the mutant strain, which should restore

furaquinocin production.
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Visualizing the Process: Pathways and Workflows
The following diagrams illustrate the biosynthetic pathway of furaquinocin B and the

experimental workflow for the identification of its gene cluster.
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Caption: Biosynthetic pathway of Furaquinocin B.
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Caption: Experimental workflow for identifying the furaquinocin B gene cluster.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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